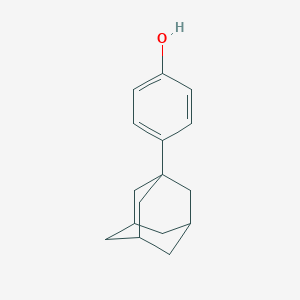

4-(1-Adamantyl)phenol

説明

Historical Perspectives and Early Investigations of Adamantane (B196018) Chemistry

The story of adamantane, the parent hydrocarbon of the adamantyl group, began in 1924 when H. Decker first proposed its existence, naming it "decaterpene". chemistrylearner.com However, the first successful isolation of adamantane from petroleum was achieved in 1933 by Czech chemists S. Landa and V. Machacek. chemistrylearner.comacs.org This discovery of a naturally occurring diamondoid molecule opened a new chapter in organic chemistry. wikipedia.org The first laboratory synthesis of adamantane was accomplished by Vladimir Prelog in 1941, although the process was complex and produced a low yield. chemistrylearner.comwikipedia.org A more practical synthesis was later developed by Paul von Ragué Schleyer in 1957, which made adamantane and its derivatives more accessible for research. scispace.comnih.gov Early investigations into adamantane chemistry focused on its unique cage-like structure, high stability, and its reactions, which primarily occur at the tertiary carbon positions. wikipedia.org

Significance of Adamantyl Moieties in Organic and Material Science

The incorporation of the adamantyl group into molecules has a profound impact on their physical and chemical properties. Its bulky and rigid structure enhances the thermal stability and mechanical properties of polymers. wikipedia.orgrsc.org This has led to the development of adamantane-based polymers for applications such as coatings for touchscreens. wikipedia.org The lipophilic nature of the adamantyl group is another key feature, which can improve the bioavailability of drug molecules. researchgate.net In medicinal chemistry, adamantane derivatives have found a wide range of applications, including antiviral and antidiabetic drugs. nih.gov The adamantane cage can serve as a rigid scaffold, allowing for the precise positioning of functional groups to interact with biological targets. nih.govpublish.csiro.au

Overview of Research Directions and Applications of 4-(1-Adamantyl)phenol

The unique properties of this compound have made it a subject of extensive research with diverse applications.

Polymer Chemistry: Due to its rigid structure and thermal stability, this compound is used as a monomer in the synthesis of high-performance polymers such as polyaryl esters, polyaryl ethers, and polyaryl sulfones. chembk.com These polymers exhibit high glass transition temperatures and thermal stability. rsc.orgresearchgate.net For instance, benzoxazine (B1645224) monomers modified with this compound have been investigated for their thermal properties. researchgate.net

Material Science: The compound's thermal stability makes it a suitable component for high-performance materials. smolecule.com It has been explored for the development of nanoporous organosilicate thin films, which are essential in the microelectronics industry. nih.gov

Medicinal Chemistry and Pharmaceutical Research: Adamantane derivatives have a history of use in medicine, and this compound is no exception. ontosight.ainih.gov It has been investigated for its potential as an inhibitor of oral bacteria. chemicalbook.comchemicalbook.com Furthermore, research has shown that this compound exhibits strong agonist activity for the human estrogen receptor alpha, highlighting its potential as an endocrine disruptor. nih.gov The synthesis of 4-(1-adamantyl) phenylalkylamines derived from this compound has also been explored for their potential antiproliferative activity against cancer cell lines. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 29799-07-3 | tcichemicals.comontosight.aichemicalbook.comchemicalbook.comlgcstandards.commanchesterorganics.comproviscocs.comnih.gov |

| Molecular Formula | C16H20O | ontosight.aismolecule.comchembk.comnih.gov |

| Molecular Weight | 228.33 g/mol | proviscocs.comnih.gov |

| Appearance | White to Almost white powder to crystal | tcichemicals.comtcichemicals.com |

| Melting Point | 181-183 °C | chembk.comchemicalbook.comchemicalbook.com |

| Purity | >99.0% (GC) | tcichemicals.comtcichemicals.com |

| Synonyms | 1-(4-Hydroxyphenyl)adamantane, p-1-Adamantyl-phenol | tcichemicals.comontosight.ailgcstandards.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1-adamantyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMYFIUFUAOZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183938 | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29799-07-3 | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29799-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Adamantyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-ADAMANTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 1 Adamantyl Phenol

Friedel-Crafts Alkylation Protocols for the Synthesis of 4-(1-Adamantyl)phenol

Friedel-Crafts alkylation, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a direct route to C-C bond formation on aromatic rings. In the context of this compound synthesis, the reaction typically involves the alkylation of phenol (B47542) with an adamantylating agent, such as 1-adamantanol (B105290) or 1-bromoadamantane (B121549), in the presence of an acid catalyst.

Catalyst Systems and Reaction Conditions in Friedel-Crafts Adamantylation

The choice of catalyst is critical in the adamantylation of phenol, influencing both the reaction rate and selectivity. A range of catalyst systems, from traditional Lewis acids to modern solid acid catalysts, have been employed.

Homogeneous Catalysts: Conventional Lewis acids like aluminum chloride (AlCl₃) and strong Brønsted acids such as sulfuric acid (H₂SO₄) and trifluoroacetic acid are effective in promoting the reaction. These catalysts facilitate the formation of the adamantyl carbocation, the key electrophile in the reaction. However, their use often necessitates stoichiometric quantities and involves challenging work-up procedures to remove the catalyst, leading to significant waste generation.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous systems, significant research has focused on the development of heterogeneous solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact.

Ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlite 200 (H⁺ form), have proven to be highly effective. beilstein-journals.orgnih.gov These resins provide acidic sites for the reaction to occur and can be easily recovered by simple filtration. Studies have shown that the reaction of phenol derivatives with 1-adamantanol proceeds efficiently in the presence of such resins. For instance, the adamantylation of substituted phenols has been successfully carried out in acetic acid at elevated temperatures, achieving high yields. beilstein-journals.orgnih.gov

Zeolites, such as HZSM-5 and HY, are another class of solid acid catalysts used for phenol alkylation. Their shape-selective properties can influence product distribution, and they have demonstrated high activity and significant para-selectivity in the alkylation of phenol with alcohols.

The reaction conditions are tailored to the specific catalyst system. Temperatures typically range from 70°C to 120°C. A variety of solvents can be used, with acetic acid showing excellent results in conjunction with ion-exchange resins, leading to near-quantitative yields of the desired product. beilstein-journals.orgnih.gov The choice of solvent can impact reaction rate and selectivity; for example, while reactions in 1,2-dichloroethane (B1671644) are faster, they may exhibit lower selectivity. beilstein-journals.orgnih.gov

| Catalyst System | Adamantylating Agent | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Amberlite 200 (H⁺ form) | 1-Adamantanol | Acetic Acid | 100 | High (e.g., 98% for 4-bromophenol) | beilstein-journals.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | 1-Adamantanol | Various | Ambient to elevated | Variable | General Friedel-Crafts |

| HZSM-5 / HY Zeolite | 1-Butanol (by analogy) | Gas/Liquid Phase | 230-265 | High para-selectivity |

Regioselectivity in Phenol Alkylation: Para-Substitution Dominance

The hydroxyl (-OH) group of phenol is an activating substituent and an ortho, para-director in electrophilic aromatic substitution. This directing effect arises from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the attack by the electrophile. Resonance structures show that this stabilization is most effective when the attack occurs at the ortho and para positions.

Despite the electronic preference for both ortho and para positions, the alkylation of phenol with a bulky electrophile like the adamantyl group overwhelmingly yields the para-substituted product, this compound. This high regioselectivity is a direct consequence of steric hindrance. The adamantyl group is a large, cage-like hydrocarbon structure that sterically impedes the approach of the electrophile to the ortho positions, which are adjacent to the hydroxyl group. The para position, being remote from the -OH group, is sterically unencumbered and therefore much more accessible for the attack by the large adamantyl carbocation. This steric control is a common feature in Friedel-Crafts alkylations involving bulky alkylating agents and substituted benzenes.

Mechanistic Insights into Electrophilic Aromatic Substitution for this compound Formation

The synthesis of this compound via Friedel-Crafts alkylation proceeds through a well-established multi-step mechanism characteristic of electrophilic aromatic substitution.

The reaction is initiated by the formation of the electrophile, the 1-adamantyl carbocation. When using 1-adamantanol as the alkylating agent, the acid catalyst (H⁺) protonates the hydroxyl group of the alcohol, forming a good leaving group (water). The departure of water generates the tertiary 1-adamantyl carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon atom.

Step 1: Protonation of 1-adamantanol (CH₃)₃COH + H⁺ ⇌ (CH₃)₃COH₂⁺

Step 2: Loss of water to form the carbocation (CH₃)₃COH₂⁺ → (CH₃)₃C⁺ + H₂O

The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic adamantyl carbocation. The attack occurs preferentially at the para position due to the combination of electronic activation by the hydroxyl group and minimal steric hindrance. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. The positive charge in this intermediate is delocalized over the aromatic ring and the oxygen atom of the hydroxyl group.

In the final step of the mechanism, a weak base (such as H₂O or the conjugate base of the catalyst) removes a proton from the sp³-hybridized carbon atom of the sigma complex that bears the adamantyl group. This deprotonation restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the acid catalyst.

| Compound Name |

|---|

| This compound |

| Phenol |

| 1-Adamantanol |

| 1-Bromoadamantane |

| Aluminum chloride |

| Sulfuric acid |

| Trifluoroacetic acid |

| Acetic acid |

| 1,2-Dichloroethane |

| 4-Bromophenol (B116583) |

| 1-Butanol |

Green Chemistry Approaches in this compound Synthesis

Ion-Exchange Resin Catalysis and Solvent Recycling

A leading green approach to the synthesis of adamantylphenols involves the use of solid acid catalysts, specifically ion-exchange resins, which are recyclable. This method presents a sustainable alternative to traditional mineral acids like sulfuric acid, which are difficult to recover and generate substantial waste.

In a notable process, a macroporous sulfonic acid cation-exchange resin, such as Amberlite 200 (H+ form), has been effectively used to catalyze the adamantylation of phenol derivatives with 1-adamantanol. beilstein-journals.orgnih.gov This heterogeneous catalysis allows for the easy separation of the catalyst from the reaction mixture by simple filtration. nih.gov Research has demonstrated that these ion-exchange resins can be reused for at least ten cycles without a significant decline in their catalytic activity, showcasing their robustness and economic viability. nih.govbeilstein-journals.org

The reaction is typically carried out in acetic acid, which also functions as a recyclable solvent. A key innovation in this process is the management of the primary byproduct, water. By adding a slight excess of acetic anhydride (B1165640) during the work-up, the water is converted back into acetic acid, rendering the process nearly waste-free. beilstein-journals.orgnih.govbeilstein-journals.org This integrated approach of catalyst and solvent recycling significantly enhances the environmental credentials of the synthesis.

Table 1: Comparison of Catalysts in the Adamantylation of 4-bromophenol with 1-adamantanol

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Amberlite 200 (H+ form) | Acetic Acid | 100 | 2 | 98 |

| Concentrated H2SO4 | Dichloromethane/Acetic Acid | Room Temp | - | - |

This table illustrates the high efficiency of the ion-exchange resin catalyst in a green solvent compared to traditional methods.

Environmentally Benign Reaction Media

The choice of solvent is a critical factor in green chemistry. Acetic acid has been identified as a particularly effective and environmentally benign medium for the ion-exchange resin-catalyzed adamantylation of phenols. nih.gov Its use circumvents the problems associated with more hazardous solvents like dichloromethane, which are common in traditional Friedel-Crafts reactions. nih.gov

The ability to recycle the acetic acid solvent, as described in the previous section, further enhances the green credentials of this synthetic route. The conversion of the water byproduct back into the solvent minimizes waste streams and reduces the need for fresh solvent, aligning with the principles of atom economy and waste prevention. nih.govbeilstein-journals.org Other solvents such as ethanol (B145695) have been explored but were found to be less effective for this specific reaction. nih.gov

Alternative Synthetic Routes to this compound and Analogues

While green chemistry approaches are gaining prominence, it is important to consider alternative synthetic methodologies for this compound and its analogs.

The most established alternative is the conventional Friedel-Crafts alkylation. beilstein-journals.org This reaction typically employs a strong mineral acid, such as concentrated sulfuric acid, to catalyze the reaction between phenol and an adamantylating agent like 1-adamantanol or a haloadamantane (e.g., 1-bromoadamantane). beilstein-journals.orgnih.gov While effective in producing adamantylphenols, this method suffers from significant drawbacks, including the generation of large quantities of acidic waste and difficulties in catalyst recovery. nih.gov

Strong organic acids, such as trifluoroacetic acid and triflic acid, have also been used to promote the adamantylation of aromatic compounds. beilstein-journals.orgnih.gov These acids can offer milder reaction conditions compared to mineral acids. However, they are often expensive and volatile, which complicates their recovery and reuse, thus diminishing their environmental and economic appeal. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Production

The synthesis of this compound relies on the availability of key precursors and intermediates. The primary starting materials are a phenol derivative and an adamantane (B196018) source.

1-Adamantanol: This is a crucial precursor for the green synthesis route utilizing ion-exchange resins. 1-Adamantanol can be synthesized from adamantane through various oxidation methods. One common laboratory method involves the ozonation of adamantane adsorbed on silica (B1680970) gel. orgsyn.org Industrial production methods may involve the oxidation of adamantane using stronger oxidizing agents or multi-step processes starting from more readily available precursors. google.com

Phenol: Phenol is a high-volume industrial chemical, and its synthesis is well-established. The cumene (B47948) process is the dominant industrial method for producing phenol, where benzene (B151609) is alkylated to cumene, which is then oxidized to cumene hydroperoxide, and subsequently cleaved to yield phenol and acetone.

Adamantylating Intermediates for Alternative Routes:

1-Haloadamantanes (e.g., 1-Bromoadamantane): These are used in traditional Friedel-Crafts alkylation. 1-Bromoadamantane can be prepared from adamantane through a reaction with bromine.

1-Acetoxyadamantane: This intermediate can also be used in adamantylation reactions. It can be prepared by reacting 1-adamantanol with acetic anhydride. google.com

Derivatization and Chemical Transformations of 4 1 Adamantyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, readily undergoing reactions such as etherification and esterification to yield a diverse range of derivatives. smolecule.com

Etherification: The synthesis of ether derivatives of 4-(1-adamantyl)phenol is a common strategy to introduce various functional groups. For instance, reaction with chloroacetic acid in the presence of a base like sodium hydroxide (B78521) or potassium carbonate yields [4-(1-adamantyl)phenoxy]acetic acid. This reaction can be optimized using microwave-assisted synthesis, significantly reducing reaction times and improving yields. Another example involves the Williamson ether synthesis, where this compound reacts with bis(3-nitrophenyl)-4-fluorophenyl phosphine (B1218219) oxide to produce a novel diamine after a subsequent reduction step. researchgate.net

Esterification: Esterification of the phenolic hydroxyl group is another facile transformation. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding esters. For example, this compound can be reacted with methacryloyl chloride to synthesize 4-(1-adamantyl)phenyl methacrylate (B99206), a monomer used in polymerization reactions. researchgate.netresearchgate.net

Reactions at the Adamantyl Moiety

While the adamantyl cage is generally stable, it can undergo functionalization under specific conditions. However, direct functionalization of the adamantyl group in this compound is less common than reactions at the phenolic hydroxyl or aromatic ring due to the high stability of the adamantane (B196018) cage. Reactions such as bromination can occur at the adamantyl tertiary positions, but this typically requires harsh conditions and may lead to a mixture of products. More often, functionalized adamantanes are used as starting materials in the synthesis of this compound derivatives. For example, 1-bromoadamantane (B121549) is a key reagent in the Friedel-Crafts alkylation of phenols to introduce the adamantyl group. smolecule.comresearchgate.net

Electrophilic Aromatic Substitution Reactions on this compound Derivatives

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, directing incoming electrophiles primarily to the ortho positions. britannica.com The bulky adamantyl group at the para position further reinforces this regioselectivity.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of this compound can be achieved using various brominating agents. Due to the high reactivity of the phenol (B47542), the reaction can be difficult to control, often leading to di- and tri-bromo products. libretexts.org

Nitration: Direct nitration of phenols with dilute nitric acid can lead to a mixture of nitrated products and significant oxidative decomposition. libretexts.org To achieve more controlled nitration, the hydroxyl group is often protected, for instance, by acetylation, to moderate its activating effect. libretexts.org

Friedel-Crafts Alkylation and Acylation: The electron-rich aromatic ring is susceptible to Friedel-Crafts reactions. However, the presence of the activating hydroxyl group can lead to side reactions and complex product mixtures. masterorganicchemistry.com

Ion-exchange resins have been effectively used as catalysts for the adamantylation of phenols, offering a cleaner and more selective method compared to traditional acid catalysts. nih.govbeilstein-journals.org For instance, the reaction of 4-chlorophenol (B41353) with adamantan-1-ol in the presence of an ion-exchange resin yields 2-(1-adamantyl)-4-chlorophenol in good yield. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context. nih.govacs.org To participate in these reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or tosylate. jyu.fi

Suzuki-Miyaura Coupling for Biaryl Compound Synthesis

The Suzuki-Miyaura coupling is a widely used method for synthesizing biaryl compounds, which are important structural motifs in many pharmaceuticals and materials. mdpi.comlibretexts.org In this reaction, a derivative of this compound, such as an aryl triflate, is coupled with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The bulky adamantyl group can influence the efficiency and selectivity of the coupling reaction. The choice of ligands for the palladium catalyst is crucial for achieving high yields and turnover numbers. researchgate.net Sterically hindered phosphine ligands, such as di-1-adamantyl-n-butylphosphine, have shown to be effective in various cross-coupling reactions. uni-rostock.de

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Adamantyl Phenol Derivative | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-(1-Adamantyl)phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(1-Adamantyl)biphenyl | |

| [4-(Adamantan-1-yl)phenyl]boronic acid | Aryl halide | Pd(OAc)₂/SPhos, K₃PO₄ | Substituted 4-(1-Adamantyl)biphenyl |

Other Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound derivatives. These include:

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.gov A derivative of this compound with a halide substituent could potentially undergo a Heck reaction to introduce an alkenyl group.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. acs.org This methodology could be used to synthesize alkynyl-substituted this compound derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.org It could be applied to introduce amino groups onto the aromatic ring of a halogenated this compound derivative.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and selectivity compared to palladium-based systems. nih.govacs.org

Condensation Reactions and Polymerization Monomer Synthesis

This compound and its derivatives are valuable monomers in the synthesis of high-performance polymers. The rigid and bulky adamantyl group imparts desirable properties to the resulting polymers, such as high thermal stability, enhanced glass transition temperatures, and improved mechanical strength. smolecule.comchembk.com

Condensation polymerization of di-functionalized adamantane-based phenols, such as 1,3-bis(4-hydroxyphenyl)adamantane, with diacyl chlorides can produce polyesters. chembk.comsmolecule.com Similarly, polyethers can be synthesized through the condensation of such bisphenols with activated dihalides.

As previously mentioned, this compound can be converted into vinyl monomers like 4-(1-adamantyl)phenyl methacrylate. researchgate.net This monomer can undergo addition polymerization, either as a homopolymer or copolymerized with other vinyl monomers, to create a variety of polymers with pendant adamantyl groups. researchgate.netresearchgate.net These polymers have potential applications in areas such as photoresists and advanced coatings.

Table 2: Polymers Derived from this compound Monomers

| Monomer | Polymer Type | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| 4-(1-Adamantyl)phenyl methacrylate | Polymethacrylate | High thermal stability, high glass transition temperature | Photoresists, high-performance materials | researchgate.net |

| 1,3-Bis(4-hydroxyphenyl)adamantane | Polyester/Polyether | High thermal stability, good mechanical properties | Engineering plastics, advanced materials | smolecule.com |

Synthesis of 4-(1-Adamantyl)phenyl Methacrylate Monomers

Monomers of 4-(1-adamantyl)phenyl methacrylate are synthesized from this compound derivatives. tandfonline.com These phenol precursors can be obtained through the Friedel-Crafts alkylation of phenols, such as phenol, 2-methylphenol, and 2,6-dimethylphenol, using 1-bromoadamantane. tandfonline.com The subsequent esterification with methacryloyl chloride yields the corresponding methacrylate monomers.

Two notable examples are 1-adamantylmethyl methacrylate (AdMMA) and 4-(1-adamantyl)phenyl methacrylate (AdPMA), which have been synthesized to evaluate the effect of the spacer group between the adamantane and methacrylate moieties. sunankalijaga.org The radical polymerization of these monomers leads to polymers with high glass-transition temperatures (Tg). For instance, the homopolymer of AdPMA exhibits a Tg of 253 °C. sunankalijaga.org The incorporation of these adamantane-containing monomers into copolymers, such as with styrene, has been shown to significantly increase the glass transition temperature of the resulting polymer. sunankalijaga.org The structures and purities of these monomers are typically confirmed using analytical techniques including IR, 1H and 13C NMR spectroscopy, gas chromatography (GC), and elemental analysis. tandfonline.com

| Monomer Name | Abbreviation | Precursor Phenol | Key Property |

|---|---|---|---|

| 4-(1-Adamantyl)phenyl Methacrylate | AdPMA | This compound | Homopolymer Tg = 253 °C sunankalijaga.org |

| 2-Methyl-4-(1-adamantyl)phenyl Methacrylate | - | 2-Methyl-4-(1-adamantyl)phenol | High thermal stability tandfonline.com |

| 2,6-Dimethyl-4-(1-adamantyl)phenyl Methacrylate | - | 2,6-Dimethyl-4-(1-adamantyl)phenol | High thermal stability tandfonline.com |

Synthesis of Adamantylphenoxy-Substituted Diamine Monomers

A novel aromatic diamine monomer, 4-[4-(1-adamantyl)phenoxy]-4',4''-diaminotriphenylamine, has been synthesized for the preparation of electroactive aromatic polyamides and polyimides. researchgate.net The synthesis is a multi-step process that begins with the cesium fluoride-mediated N,N-diarylation of 4-(1-adamantyl)-4'-aminodiphenyl ether with 4-fluoronitrobenzene. researchgate.net This reaction produces a dinitro intermediate. The subsequent reduction of this dinitro compound, typically using hydrazine (B178648) and a palladium-on-carbon (Pd/C) catalyst, yields the target diamine monomer. researchgate.netmdpi.com The successful conversion of the nitro groups to amino groups is confirmed by 1H NMR spectroscopy, which shows a characteristic high-field shift of the aromatic protons and the appearance of resonance signals for the amino protons. researchgate.net The resulting diamine monomer serves as a crucial component for synthesizing high-performance polymers that are amorphous, soluble in polar organic solvents, and can be cast into transparent, strong films. researchgate.net

| Compound Name | Role | Synthesis Step |

|---|---|---|

| 4-(1-Adamantyl)-4'-aminodiphenyl ether | Starting Material | Reacts with 4-fluoronitrobenzene researchgate.net |

| 4-[4-(1-Adamantyl)phenoxy]-4',4''-dinitrotriphenylamine | Intermediate | Formed via N,N-diarylation researchgate.net |

| 4-[4-(1-Adamantyl)phenoxy]-4',4''-diaminotriphenylamine | Final Product (Diamine Monomer) | Obtained by reduction of the dinitro intermediate researchgate.net |

Formation of Adamantylcalixnih.govarenes from this compound

Adamantyl-substituted calixarenes are a class of macrocyclic compounds valued for their host-guest complexation capabilities. The synthesis of p-(1-adamantyl)calix[n]arenes, where n indicates the number of repeating phenol units, is analogous to the well-established synthesis of other p-alkylcalixarenes. orgsyn.orgresearchgate.net Specifically, p-(1-adamantyl)calix nih.govarene is formed through the base-catalyzed condensation of this compound with formaldehyde. orgsyn.org

This reaction typically employs a base such as potassium hydroxide or rubidium hydroxide and is often carried out in a high-boiling point solvent like xylene or diphenyl ether. orgsyn.orgresearchgate.net The reaction proceeds through the formation of hydroxymethylphenol derivatives, which then undergo cyclooligomerization to form the calixarene (B151959) macrocycle. mdpi.comstackexchange.com The resulting parent macrocycle, p-adamantylcalix nih.govarene-hexol, can be further functionalized at the lower rim (the hydroxyl groups) to tune its solubility and complexation properties. nih.gov For example, methylation of the parent hexol yields p-adamantylcalix nih.govarene hexamethyl ether. nih.gov

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Formaldehyde (formalin) | Potassium Hydroxide (KOH) | p-(1-Adamantyl)calix nih.govarene orgsyn.orgresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 1 Adamantyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-(1-adamantyl)phenol, both proton (¹H) and carbon-13 (¹³C) NMR provide distinct and assignable signals that confirm its structure.

The ¹H NMR spectrum of this compound displays characteristic signals for both the adamantyl cage and the phenol (B47542) ring. In a typical spectrum recorded in DMSO-d₆, the phenolic proton (OH) appears as a singlet at approximately 9.11 ppm. The aromatic protons on the phenol ring, being in different chemical environments, exhibit distinct signals. The two protons ortho to the adamantyl group typically resonate around 7.12 ppm, while the two protons ortho to the hydroxyl group appear at about 6.69 ppm. chemicalbook.com

The adamantyl group's protons produce a set of signals in the aliphatic region of the spectrum. The six protons of the CH₂ groups furthest from the phenyl ring (δ positions) are observed around 1.70 ppm. The six protons of the CH₂ groups closer to the phenyl ring (β positions) are found at approximately 1.79 ppm, and the three methine (CH) protons (γ positions) resonate at about 2.02 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique position, further confirming the structure.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆ chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | 9.11 | s | 1H |

| Aromatic CH (ortho to adamantyl) | 7.12 | d | 2H |

| Aromatic CH (ortho to OH) | 6.69 | d | 2H |

| Adamantyl CH | 2.02 | s | 3H |

| Adamantyl CH₂ | 1.79 | s | 6H |

| Adamantyl CH₂ | 1.70 | s | 6H |

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton. The spectrum of this compound shows distinct peaks for the aromatic and adamantyl carbons. The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) typically appears around 153-154 ppm. The carbon atom bonded to the adamantyl substituent is observed at approximately 140-141 ppm. The remaining aromatic carbons show signals in the range of 115-130 ppm. beilstein-journals.org

The adamantyl moiety also gives rise to a set of characteristic signals. The quaternary carbon of the adamantyl group directly attached to the phenol ring resonates at about 36-37 ppm. The methine (CH) carbons appear around 29 ppm, while the methylene (B1212753) (CH₂) carbons are observed at approximately 40 ppm and 37 ppm. beilstein-journals.org

Table 2: Representative ¹³C NMR Chemical Shifts for Adamantyl-Phenol Derivatives beilstein-journals.org

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

| Aromatic C-OH | 152-165 |

| Aromatic C-Adamantyl | 136-141 |

| Aromatic CH | 116-130 |

| Adamantyl Quaternary C | 36-38 |

| Adamantyl CH | 29-30 |

| Adamantyl CH₂ | 37-41 |

For more complex derivatives of this compound or for unambiguous assignment of all proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the aromatic ring and the adamantyl cage.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the point of attachment of the adamantyl group to the phenol ring and for assigning quaternary carbon signals that are not visible in HSQC spectra.

These advanced techniques were instrumental in confirming the structures of various synthesized 4-(1-adamantyl)phenyl methacrylate (B99206) monomers and their resulting polymers. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

The C-H stretching vibrations of the aromatic ring are usually seen as a group of weak to medium bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the adamantyl group appear as strong bands in the 2800-3000 cm⁻¹ region. Specifically, peaks around 2920 cm⁻¹ are attributed to the C-H bonds of the adamantyl cage.

Fingerprint region (below 1600 cm⁻¹) analysis reveals further structural details. Aromatic C=C stretching vibrations typically produce bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. The C-O stretching vibration of the phenol is usually found in the 1200-1260 cm⁻¹ region. For derivatives like [4-(1-adamantyl)phenoxy]acetic acid, additional characteristic peaks appear, such as a strong C=O stretching band for the carboxylic acid group around 1745 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound and a Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Adamantyl C-H | Stretching | 2800-3000 (strong) |

| Aromatic C=C | Stretching | ~1600, 1450-1500 |

| Phenolic C-O | Stretching | 1200-1260 |

| Carboxylic C=O (in derivative) | Stretching | ~1745 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 228, which corresponds to its molecular weight (C₁₆H₂₀O). chemicalbook.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. beilstein-journals.org

The fragmentation pattern in the mass spectrum provides further structural information. A prominent fragment often observed is the loss of the adamantyl group, leading to a peak corresponding to the hydroxyphenyl cation. Another significant fragmentation pathway involves the adamantyl cation itself at m/z 135, resulting from the cleavage of the bond between the adamantyl group and the phenol ring. chemicalbook.com The base peak in the spectrum is often observed at m/z 171. chemicalbook.com

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography has been successfully applied to its derivatives to determine their precise three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

For instance, the crystal structures of adamantane-based bisphenols have been studied to understand how the bulky adamantyl group influences molecular association and packing in the crystalline lattice. bohrium.com The synthesis and crystal structure of derivatives like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol have also been reported, offering insights into the conformational preferences of molecules containing adamantyl-like moieties. bohrium.com These studies are crucial for understanding the structure-property relationships in materials science applications of these compounds.

Chromatographic Techniques for Purity and Composition Analysis (GC, HPLC, SEC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methods are crucial for assessing the purity of synthesized compounds and analyzing the composition of complex mixtures. The choice of technique depends on the analyte's volatility, polarity, and molecular size. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Size-Exclusion Chromatography (SEC) are the primary methods employed for these purposes.

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds like this compound. ukm.my The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. eag.com For phenols, GC analysis can be performed directly or after a derivatization step to increase volatility and improve peak shape. epa.gov

Research has confirmed the use of GC in verifying the purity of monomers derived from this compound, such as 4-(1-adamantyl)phenyl methacrylate, before their polymerization. researchgate.net In GC-MS analysis, the mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov6-napse.com The mass spectrum of this compound is available in spectral databases and is a key reference for its identification. nih.gov For instance, GC-MS analysis reveals a molecular ion peak corresponding to its molecular weight and a specific fragmentation pattern dominated by the stable adamantyl cation. nih.govisuct.ru

| Parameter | Value | Reference |

| Compound | This compound | nih.gov |

| Technique | GC-MS | nih.gov |

| Top Peak (m/z) | 171 | nih.gov |

| 2nd Highest (m/z) | 228 | nih.gov |

| 3rd Highest (m/z) | 134 | nih.gov |

This table presents key mass-to-charge ratio (m/z) peaks from the GC-MS analysis of this compound, which are crucial for its identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of phenolic compounds, which may not be sufficiently volatile for GC analysis. mdpi.com The method's adaptability makes it suitable for a broad range of derivatives of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C18 or phenyl-bonded silica) is used with a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. mdpi.comnih.gov

The separation of phenols by HPLC is influenced by factors such as the polarity of the molecule, which is affected by substituents on the aromatic ring. nih.gov For trace analysis, pre-column derivatization can be employed to attach a chromophore to the phenol, enhancing its detectability by UV-Vis spectrophotometers. tandfonline.comscirp.org For example, the purity of [4-(1-adamantyl)phenoxy]acetic acid, a derivative of this compound, has been successfully assessed using HPLC. The development of an HPLC method involves optimizing the mobile phase composition, pH, and column type to achieve adequate separation of the target compound from impurities or other components in a mixture. chromatographyonline.com

| Parameter | Typical Conditions for Phenol Analysis | Reference |

| Technique | Reversed-Phase HPLC (RP-HPLC) | mdpi.comnih.gov |

| Stationary Phase | C18 (Octadecyl silica), Phenyl-bonded | nih.govtandfonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures (often with acid modifier like acetic acid) | nih.govchromatographyonline.com |

| Detection | UV-Vis Spectrophotometry (e.g., 280 nm) | scirp.org |

| Analysis Time | < 15 - 50 minutes | nih.govscirp.org |

This table summarizes common conditions used in HPLC for the analysis of phenolic compounds, which are applicable to this compound and its derivatives.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for the analysis of macromolecules, such as polymers derived from this compound monomers or for studying the interaction of its derivatives with large biomolecules. nih.gov

In SEC, a column packed with porous particles is used. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. This method is crucial for determining the molecular weight and molecular weight distribution of polymers, such as poly(4-(1-adamantyl)phenyl methacrylate). researchgate.net Research has also utilized SEC to investigate the binding of adamantane (B196018) derivatives to proteins, demonstrating its utility in analyzing the composition of complex biological mixtures and understanding intermolecular interactions. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rjpn.org By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and various chemical properties. scielo.org.mx For 4-(1-adamantyl)phenol, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key frontiers in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

These parameters for this compound can be calculated to predict its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile. rjpn.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

| Reactivity Descriptor | Definition | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron. | Indicates the ease of oxidation. |

| Electron Affinity (A) | Energy released when an electron is added. | Indicates the ease of reduction. |

| Electronegativity (χ) | Tendency to attract electrons. | Provides insight into its bonding characteristics. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. rjpn.org |

| Chemical Softness (S) | Reciprocal of chemical hardness. | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | Ability to accept electrons. | Predicts its behavior as an electrophile in reactions. researchgate.net |

Semi-Empirical Methods (e.g., PM3) for Mechanistic Studies

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT for studying reaction mechanisms. uni-muenchen.de These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals, making them faster for larger molecules and for exploring potential energy surfaces of reactions. uni-muenchen.denih.gov

PM3 can be employed to investigate the mechanistic pathways of reactions involving this compound. For example, it could be used to model the transition states and intermediates of electrophilic substitution reactions on the phenol (B47542) ring. By calculating the energies of these transient species, researchers can determine the activation energy of the reaction and predict the most likely reaction mechanism. researchgate.net

While PM3 is generally less accurate than DFT, it is a valuable tool for initial explorations of reaction mechanisms and for studying large molecular systems where higher-level calculations are computationally prohibitive. researchgate.net The results from PM3 calculations can provide qualitative insights and guide further, more rigorous theoretical studies using methods like DFT. For instance, a comparative study on phenol derivatives has utilized PM3 alongside other semi-empirical and DFT methods to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Molecular Dynamics Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and binding of molecules. chemrxiv.org

For this compound, MD simulations can be used to explore its behavior in different environments, such as in aqueous solution or within a biological system like a cell membrane. These simulations can reveal how the molecule interacts with surrounding water molecules, ions, and other solutes, providing insights into its solubility and transport properties.

Furthermore, MD simulations are particularly useful for studying the formation and stability of molecular complexes. For example, one could simulate the interaction of this compound with a receptor protein to understand the dynamics of the binding process. Such simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.org While no specific MD simulations for this compound are publicly available, studies on related systems, such as adamantane (B196018) encapsulated in carbon nanotubes and the behavior of phenolic epoxy composites, demonstrate the utility of this method. researchgate.netnih.gov

Docking Studies for Ligand-Receptor Interactions (e.g., AADS Method)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

A notable application of docking studies involving this compound is the Agonist/Antagonist Differential-Docking Screening (AADS) method. nih.gov This novel in silico screening approach was developed to identify endocrine-disrupting chemicals by predicting their interaction with nuclear receptors. The AADS method utilizes the crystal structures of both the agonist-bound and antagonist-bound forms of the ligand-binding domain (LBD) of a receptor. By calculating the binding energies of a chemical to both conformations, the method can predict whether the chemical will act as an agonist or an antagonist. nih.gov

In the case of the human estrogen receptor alpha (hERα), the AADS method predicted that this compound would act as an agonist. nih.gov This prediction was subsequently confirmed by in vitro reporter-gene assays, which showed that this compound exhibits strong agonist activity with a high binding affinity for hERα. nih.gov This study highlights the power of docking methods like AADS in identifying and characterizing the biological activity of compounds like this compound.

| Parameter | Finding | Citation |

|---|---|---|

| Predicted Activity | Agonist | nih.gov |

| Experimental Validation | Strong agonist activity in reporter-gene assay | nih.gov |

| Binding Affinity | High | nih.gov |

Structure-Activity Relationship (SAR) Modeling for Adamantyl Phenols

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying the structure of a molecule and observing the corresponding changes in its activity, researchers can identify the key structural features responsible for its biological effects.

For adamantyl phenols, SAR studies can provide valuable insights into the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. The adamantyl group is a bulky, lipophilic moiety that can significantly influence a molecule's interaction with a biological target. nih.gov For example, in a series of adamantyl derivatives designed as P-glycoprotein inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) models were developed to understand the relationship between their structure and inhibitory activity. researchgate.net

QSAR models use statistical methods to correlate the structural properties of a series of compounds with their biological activities. nih.gov For phenolic compounds, QSAR studies have been performed to predict their toxicity and other biological effects. nih.govnih.gov These studies often use quantum chemical descriptors, such as those derived from DFT calculations, to quantify the structural features of the molecules. nih.gov By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can be used to predict the activity of new, untested compounds. While a specific SAR model for this compound was not found, the principles of SAR and QSAR are directly applicable to understanding its biological activity and to the design of related compounds with tailored properties.

Polymer Science and Material Applications of 4 1 Adamantyl Phenol Derivatives

Synthesis of Polymers Incorporating 4-(1-Adamantyl)phenol Moieties

This compound serves as a versatile precursor for the synthesis of various monomers that can be subsequently polymerized to introduce the adamantyl group into the polymer architecture.

Polymethacrylates and Copolymers

Monomers for polymethacrylates are typically synthesized from this compound derivatives. For instance, three 4-(1-adamantyl)phenyl methacrylate (B99206) monomers have been synthesized through the Friedel–Crafts alkylation of phenol (B47542), 2-methylphenol, and 2,6-dimethylphenol with 1-bromoadamantane (B121549) tennessee.edu. These monomers can then be polymerized using free-radical techniques to yield homopolymers and copolymers.

Copolymers of 4-(1-adamantyl)phenyl methacrylate with styrene and methyl methacrylate (MMA) have been successfully synthesized tennessee.edu. The copolymer compositions can be determined using techniques such as 1H and 13C solution NMR, as well as FTIR tennessee.edu. Reactivity ratios for the copolymerization of 4-(1-adamantyl)phenyl methacrylate and its methylated derivatives with styrene have been estimated, providing insight into the polymerization kinetics tennessee.edu. For example, the reactivity ratios for the copolymerization of styrene (r1) and 4-(1-adamantyl)phenyl methacrylate (r2) were found to be r1=0.22 and r2=1.51 tennessee.edu.

Aromatic Polyamides and Polyimides

New aromatic polyamides with pendant adamantane (B196018) groups have been synthesized through the polycondensation of 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene with various aromatic dicarboxylic acids acs.org. The phosphorylation polycondensation method has been effectively utilized for this purpose, yielding polymers with high yields and moderate to high inherent viscosities acs.org. These polyamides are generally amorphous and exhibit good solubility in a range of organic solvents, including N,N-dimethylacetamide (DMAc), cyclohexanone, and tetrahydrofuran acs.org.

While the direct synthesis of polyimides from this compound is not extensively detailed, the synthesis of polyimides containing adamantane moieties from adamantane-based diamines is well-established nih.gov. For instance, three adamantane-containing diamines, 1,3-bis(4-aminophenyl) adamantane (ADMDA), 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA), and 1,3-bis(fluoro-aminophenyl) adamantane (FADMDA), have been synthesized and subsequently polymerized with commercial dianhydrides via a one-step solution polycondensation to produce semi-alicyclic polyimides nih.gov. The bulky adamantane group in these polymers is intended to create effective chain separation, leading to materials with high fractional free volume and enhanced solubility researchgate.net.

Polybenzoxazines

Novel adamantane-modified benzoxazines can be synthesized from this compound. This is achieved through the incorporation of the adamantane as a pendant group into the polybenzoxazine backbone acs.orgchemicalbook.com. The synthesis typically involves the Mannich condensation of this compound, formaldehyde, and a primary amine acs.orgchemchart.com. These benzoxazine (B1645224) monomers are then polymerized via a thermally induced ring-opening process, which does not release any volatile byproducts acs.orgchemchart.com.

Thermoplastic Elastomers

The synthesis of thermoplastic elastomers (TPEs) incorporating this compound is not directly reported. However, ABA triblock copolymers, which are a class of TPEs, have been synthesized using poly[4-(1-adamantyl)styrene] (PAdS) as the hard 'A' blocks and a soft midblock, such as hydrogenated polyisoprene (poly(ethylene-alt-propylene) or EP) acs.org. 4-(1-Adamantyl)styrene can be synthesized from this compound. The synthesis of these TPEs is typically achieved through sequential anionic copolymerization acs.org. The resulting triblock copolymers exhibit microphase separation, which is characteristic of thermoplastic elastomers, leading to their unique combination of elastomeric properties at service temperatures and processability at elevated temperatures acs.org.

Influence of Adamantyl Pendants on Polymer Properties

The incorporation of the bulky and rigid adamantyl group as a pendant on polymer chains has a profound impact on their physical and thermal properties.

Enhanced Thermal Stability and Glass Transition Temperatures

A consistent finding across various polymer systems is that the presence of adamantyl side groups significantly enhances thermal stability and raises the glass transition temperature (Tg) tennessee.eduacs.orgnih.govacs.org. This is attributed to the rigid and bulky nature of the adamantane cage, which restricts the segmental motion of the polymer chains, often referred to as a "boat anchor effect" acs.orgchemicalbook.com.

Polymethacrylates: The homopolymer of 4-(1-adamantyl)phenyl methacrylate exhibits a high glass transition temperature, estimated to be 253°C tennessee.edu. When this monomer is copolymerized with styrene or methyl methacrylate, the Tg of the resulting copolymer increases significantly compared to the respective homopolymers (polystyrene and PMMA) tennessee.edu. For instance, incorporating 1–30 mol% of 4-(adamantyl)phenyl methacrylate into styrene copolymers resulted in Tg increases of approximately 5–60°C over that of polystyrene tennessee.edu. Similarly, incorporation into MMA copolymers (0.75–35 mol%) led to Tg increases of about 6–70°C over that of poly(methyl methacrylate) tennessee.edu.

Aromatic Polyamides and Polyimides: Aromatic polyamides containing the 4-(1-adamantyl)phenyl moiety show high glass-transition temperatures in the range of 240–300°C and 10% weight-loss temperatures exceeding 450°C in a nitrogen atmosphere acs.org. Similarly, adamantane-containing polyimides exhibit significantly high glass transition temperatures, ranging from 285°C to 440°C nih.gov. The introduction of the bulky adamantane group increases chain stiffness and inhibits effective chain packing, which in turn enhances the glass-transition temperatures.

Polybenzoxazines: The rigid structure of the adamantane group in polybenzoxazines hinders chain mobility, leading to a substantial enhancement of thermal properties, including the glass-transition temperature and decomposition temperature acs.orgchemicalbook.com. For example, poly(6-adamantyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine) showed a higher Tg (189°C) compared to analogous polybenzoxazines without the adamantyl group acs.org.

Thermoplastic Elastomers: In thermoplastic elastomers with poly[4-(1-adamantyl)styrene] hard segments, the high Tg of the PAdS block (around 232°C) contributes to a high upper service temperature for the material acs.org. Hydrogenated triblock copolymers with these hard segments show high upper service temperatures in the range of 175–210°C, a significant improvement over conventional styrene-based TPEs acs.org.

Interactive Data Table: Thermal Properties of Polymers with this compound Derivatives

| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) |

| Polymethacrylate | Poly(4-(1-adamantyl)phenyl methacrylate) | 253 tennessee.edu | >250 (onset in N2) tennessee.edu |

| Aromatic Polyamide | Polyamide from 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 240-300 acs.org | >450 (in N2) acs.org |

| Polyimide | Polyimide from ADMDA and dianhydride | 285-440 nih.gov | >450 |

| Polybenzoxazine | Poly(6-adamantyl-3-methyl-3,4-dihydro-2H-1,3-benzoxazine) | 189 acs.org | ~399 (5% weight loss) acs.org |

| Thermoplastic Elastomer | PAdS-PEP-PAdS Triblock Copolymer | 175-210 (Upper Service Temperature) acs.org | >340 acs.org |

Improved Solubility in Organic Solvents

A notable challenge with many high-performance aromatic polymers, such as polyamides and polyimides, is their limited solubility in common organic solvents, which complicates their processing. The introduction of bulky pendant groups, such as the adamantyl moiety from this compound, effectively addresses this issue.

The presence of the large, non-planar adamantyl group disrupts the regular packing of polymer chains and reduces the strength of interchain interactions. This increased free volume between the polymer backbones allows solvent molecules to penetrate more easily, leading to enhanced solubility. Research has shown that polyamides and polyamide-imides synthesized with adamantane-containing monomers exhibit excellent solubility in a range of organic solvents, including N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidinone (NMP). This improved processability allows for the formation of high-quality films and coatings through solution-casting techniques.

Mechanical Properties and Stiffness

The inherent rigidity of the diamondoid structure of adamantane contributes significantly to the mechanical robustness of polymers into which it is incorporated. When this compound derivatives are used as monomers or modifiers, the resulting polymers often exhibit increased stiffness, higher glass transition temperatures (Tg), and improved modulus.

The adamantyl group restricts the rotational motion of polymer chain segments, leading to a stiffer backbone. This is particularly evident in advanced materials designed for structural or microelectronic applications. For instance, in the development of nanoporous organosilicate thin films, the incorporation of adamantylphenol as a pore generator leads to a matrix with a significantly increased elastic modulus. One study reported an elastic modulus of 5.5 GPa for a nanoporous film, a value that balances mechanical strength with the desired low dielectric properties. Similarly, benzoxazine resins containing adamantane moieties have demonstrated favorable mechanical performance, with one bioinspired thermoset exhibiting a flexural modulus of 5.52 GPa.

| Polymer System | Property | Value | Reference |

|---|---|---|---|

| Nanoporous Organosilicate Film (with Adamantylphenol Porogen) | Elastic Modulus | 5.5 GPa | acs.org |

| Bioinspired Benzoxazine Thermoset | Flexural Modulus | 5.52 ± 0.80 GPa |

Optical and Dielectric Properties

Polymers derived from this compound have demonstrated excellent dielectric properties. Research on adamantyl-based benzocyclobutene (BCB) polymers showed low dielectric constants in the range of 2.50 to 2.53 and very low dielectric loss (< 0.001) over a wide frequency range. nih.gov Furthermore, nanoporous thin films created using adamantylphenol porogens have achieved dielectric constants as low as 2.3. acs.orgacs.org In addition to their electrical properties, many adamantane-containing polymers, such as certain polyimides, exhibit high optical transparency with transmittance values exceeding 80% at a wavelength of 400 nm, making them suitable for optical applications.

| Polymer System | Property | Value | Frequency | Reference |

|---|---|---|---|---|

| Nanoporous Organosilicate Film (with Adamantylphenol Porogen) | Dielectric Constant (k) | 2.3 | Not Specified | acs.orgacs.org |

| Adamantyl-based Benzocyclobutene (BCB) Polymers | Dielectric Constant (k) | 2.50 - 2.53 | 10 KHz - 5 MHz | nih.gov |

| Dielectric Loss | < 0.001 | 10 KHz - 5 MHz | nih.gov |

Applications in Advanced Materials and Nanotechnology (e.g., Nanoporous Organosilicate Thin Films)

A key application of this compound derivatives is in the fabrication of advanced materials for nanotechnology, specifically as pore generators, or "porogens," in the creation of nanoporous thin films. acs.orgacs.org These films are critical for the next generation of integrated circuits, where they serve as low-k intermetallic dielectric materials. acs.org

The process involves synthesizing a hybrid material, typically by grafting or bridging adamantylphenol groups to a matrix polymer like poly(methyl silsesquioxane) (PMSSQ). acs.orgacs.org This hybrid film is then subjected to a thermal curing process. During heating, the covalent bonds linking the adamantylphenol to the matrix are cleaved, and the bulky porogen decomposes and diffuses out of the film. This process leaves behind nanosized voids, or pores, within the organosilicate matrix.

The size of these nanopores is typically less than 10 nanometers. acs.org The resulting nanoporous structure, with a porosity that can be controlled by the initial loading of the porogen, provides a unique combination of properties: the voids lower the film's dielectric constant, while the cross-linked organosilicate matrix maintains significant mechanical strength. acs.orgacs.org This innovative use of adamantylphenol as a sacrificial porogen allows for the engineering of materials with a finely tuned balance of low permittivity and high elastic modulus, essential for the performance and reliability of high-performance microelectronic devices. acs.orgacs.org

Supramolecular Chemistry of 4 1 Adamantyl Phenol

Host-Guest Interactions with Cyclodextrins

The bulky and hydrophobic adamantyl group of 4-(1-adamantyl)phenol makes it an excellent guest molecule for cyclodextrins (CDs), particularly β-cyclodextrin, whose cavity size is well-suited to encapsulate the adamantane (B196018) moiety. This non-covalent interaction, a cornerstone of supramolecular chemistry, is primarily driven by the hydrophobic effect. The displacement of high-energy water molecules from the apolar cyclodextrin (B1172386) cavity by the nonpolar adamantyl group is an entropically favorable process.

Research on 1-adamantanecarboxylic acid and 1,3-adamantanedicarboxylic acid with β-cyclodextrin reveals high association constants, indicating a strong binding affinity. mdpi.com The complexation is typically an enthalpically driven process. mdpi.com The stoichiometry of these host-guest complexes is often found to be 1:1, although other ratios can occur depending on the specific adamantane derivative and the experimental conditions. mdpi.com The stability of these complexes is a key factor in their utility for creating more complex supramolecular structures.

The orientation of the guest molecule within the cyclodextrin cavity is such that the hydrophobic adamantyl group resides inside, while the more hydrophilic phenol (B47542) group is likely exposed to the solvent environment at the rim of the cyclodextrin. This arrangement maximizes the favorable hydrophobic interactions and allows for potential secondary interactions, such as hydrogen bonding, between the phenol's hydroxyl group and the hydroxyl groups on the rim of the cyclodextrin.

| Guest Molecule | Binding Constant (K) M⁻¹ | Enthalpy Change (ΔH) cal·mol⁻¹ | Entropy Change (ΔS) cal·mol⁻¹·°C⁻¹ |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 7.7 x 10⁴ | -8894 | -7.46 |

| 1,3-Adamantanedicarboxylic acid | 6.3 x 10⁴ | -9763 | -10.8 |

Data sourced from a study on adamantane derivatives, illustrating the typical high binding affinities and enthalpically driven nature of the complexation with β-cyclodextrin. mdpi.com

Formation of Supramolecular Networks and Hydrogels

The strong and specific interaction between the adamantyl group and cyclodextrins serves as a powerful and versatile tool for the construction of larger, well-defined supramolecular structures, including networks and hydrogels. rsc.org These materials are held together by non-covalent, reversible cross-links, which impart unique properties such as self-healing and stimulus-responsiveness. nih.gov

The general strategy for forming such networks involves the use of two complementary components: a polymer functionalized with adamantyl groups and another polymer functionalized with cyclodextrin moieties. When aqueous solutions of these two polymers are mixed, the adamantyl groups and cyclodextrin cavities readily form inclusion complexes, acting as physical cross-links that lead to the formation of a three-dimensional network and, consequently, a hydrogel. researchgate.net

In this context, this compound can be envisioned as a key building block. The phenolic hydroxyl group provides a convenient handle for chemical modification, allowing it to be grafted onto a variety of polymer backbones. The resulting adamantane-functionalized polymer can then be cross-linked with a cyclodextrin-functionalized polymer to form a supramolecular hydrogel. The properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and gel-sol transition temperature, can be tuned by varying parameters like the concentration of the polymers, the molecular weight of the polymer backbones, and the density of adamantyl and cyclodextrin groups. rsc.org

The reversibility of the host-guest interaction means that these hydrogels can exhibit shear-thinning and self-healing properties. Under shear stress, the non-covalent cross-links can be disrupted, causing the gel to flow. Upon removal of the stress, the interactions reform, and the gel recovers its structure. This dynamic nature makes them attractive for applications such as injectable drug delivery systems and 3D printing inks. nih.gov

Furthermore, the formation of these supramolecular networks is a competitive process. The addition of a small molecule guest that binds strongly to the cyclodextrin cavity, such as free adamantane carboxylic acid, can disrupt the cross-links and lead to the dissolution of the hydrogel. rsc.org This competitive binding can be exploited to create stimuli-responsive materials that release an encapsulated cargo in response to a specific chemical signal.

| Component | Role | Example Moiety |

|---|---|---|

| Polymer A | Guest-functionalized backbone | Polymer grafted with this compound |

| Polymer B | Host-functionalized backbone | Polymer grafted with β-Cyclodextrin |

| Interaction | Physical Cross-link | Adamantyl group inclusion in β-Cyclodextrin cavity |

Analytical Applications and Research Methodologies

Quantitative Analysis using NMR and FTIR

Quantitative analysis of 4-(1-Adamantyl)phenol can be effectively performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). These techniques provide both qualitative identification and quantitative measurement of the compound's concentration or purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful tool for determining the purity of a sample or the concentration of an analyte without the need for an identical reference standard. nih.gov The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk For this compound, specific proton (¹H) and carbon-¹³C NMR signals can be used for quantification.

In ¹H NMR, the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the adamantyl group produce distinct signals. By integrating a well-resolved signal and comparing it to the integral of a known concentration of an internal standard (like dimethyl sulfone or 1,3,5-trimethoxybenzene), the exact amount of this compound in a sample can be calculated. nih.govox.ac.uk Studies on adamantyl-substituted phenols have shown that the chemical shifts of the ring and phenolic protons are well-defined, allowing for clear signal assignment essential for quantification. rsc.org The bulky adamantyl group can influence the chemical shifts of neighboring protons, an effect that must be considered during spectral analysis. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. sciepub.com According to the Beer-Lambert Law, the intensity of an absorption band is proportional to the concentration of the corresponding functional group, making quantitative FTIR (qFTIR) analysis possible. sciepub.com

For this compound, characteristic absorption bands can be used for quantification. Key vibrational bands include:

O-H stretching: A broad band typically found around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. scielo.br